Cas no 1044049-28-6 (2-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one)
![2-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one structure](https://ja.kuujia.com/scimg/cas/1044049-28-6x500.png)
2-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-[(2-FLUOROPHENYL)SULFANYL]CYCLOHEXAN-1-ONE
- 2-((2-Fluorophenyl)thio)cyclohexan-1-one
- Cyclohexanone, 2-[(2-fluorophenyl)thio]-
- 2-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one
-
- インチ: 1S/C12H13FOS/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1,3,5,7,12H,2,4,6,8H2
- InChIKey: ANRWWXOLHYDVAT-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=CC=1F)C1C(CCCC1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 232
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 42.4
2-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-394807-0.5g |
2-[(2-fluorophenyl)sulfanyl]cyclohexan-1-one |
1044049-28-6 | 95.0% | 0.5g |
$713.0 | 2025-03-16 | |
Enamine | EN300-394807-0.25g |
2-[(2-fluorophenyl)sulfanyl]cyclohexan-1-one |
1044049-28-6 | 95.0% | 0.25g |
$683.0 | 2025-03-16 | |
Enamine | EN300-394807-10.0g |
2-[(2-fluorophenyl)sulfanyl]cyclohexan-1-one |
1044049-28-6 | 95.0% | 10.0g |
$3191.0 | 2025-03-16 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01054026-1g |
2-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one |
1044049-28-6 | 95% | 1g |
¥3717.0 | 2023-04-06 | |
Enamine | EN300-394807-0.1g |
2-[(2-fluorophenyl)sulfanyl]cyclohexan-1-one |
1044049-28-6 | 95.0% | 0.1g |
$653.0 | 2025-03-16 | |
Enamine | EN300-394807-1.0g |
2-[(2-fluorophenyl)sulfanyl]cyclohexan-1-one |
1044049-28-6 | 95.0% | 1.0g |
$743.0 | 2025-03-16 | |
Enamine | EN300-394807-5.0g |
2-[(2-fluorophenyl)sulfanyl]cyclohexan-1-one |
1044049-28-6 | 95.0% | 5.0g |
$2152.0 | 2025-03-16 | |
Enamine | EN300-394807-2.5g |
2-[(2-fluorophenyl)sulfanyl]cyclohexan-1-one |
1044049-28-6 | 95.0% | 2.5g |
$1454.0 | 2025-03-16 | |
Enamine | EN300-394807-0.05g |
2-[(2-fluorophenyl)sulfanyl]cyclohexan-1-one |
1044049-28-6 | 95.0% | 0.05g |
$624.0 | 2025-03-16 |
2-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one 関連文献
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
2-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-oneに関する追加情報
Comprehensive Overview of 2-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one (CAS No. 1044049-28-6): Properties, Applications, and Industry Insights
2-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one (CAS No. 1044049-28-6) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This fluorinated sulfanyl derivative combines a cyclohexanone core with a 2-fluorophenylsulfanyl moiety, offering versatile reactivity for synthetic applications. The presence of both fluorine and sulfur atoms in its structure enhances its potential as a building block for bioactive molecules, aligning with current trends in fluorinated drug discovery and green chemistry.
Recent studies highlight the growing demand for fluorinated intermediates like 2-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one, driven by the pharmaceutical industry's focus on metabolic stability enhancement and bioavailability optimization. Researchers frequently search for "CAS 1044049-28-6 suppliers" or "2-fluorophenylsulfanyl derivatives applications," reflecting its commercial relevance. The compound's logP value and hydrogen bonding capacity make it particularly valuable in central nervous system (CNS) drug design, a hot topic in medicinal chemistry forums.
From a synthetic perspective, 2-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one serves as a precursor for heterocyclic compounds through reactions like Michael additions or oxidative cyclizations. Its electrophilic carbonyl group and nucleophilic sulfur site enable diverse transformations, addressing common search queries such as "cyclohexanone derivatives reactivity" and "fluorophenyl thioether synthesis." Analytical data shows increasing interest in "1044049-28-6 NMR spectrum" and "HPLC purity methods," indicating its importance in quality control workflows.
The environmental profile of 2-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one meets modern sustainability standards, with biodegradability studies becoming a frequent search topic ("fluorinated organosulfur compounds ecotoxicity"). Its potential in crop protection agents aligns with agricultural innovations seeking low-persistence pesticides, while its use in material science (e.g., liquid crystal precursors) answers queries about "fluorinated aromatic thioethers applications."
Regulatory compliance remains crucial for CAS 1044049-28-6, with searches for "REACH registration status" and "fluorophenyl compounds safety data" reflecting industry concerns. The compound's crystalline properties (often searched as "2-fluorophenylsulfanyl cyclohexanone polymorphs") facilitate purification, while its UV absorption characteristics make it useful in photochemical studies—a trending area in organic electronics research.
Emerging applications include its role in metal-catalyzed cross-coupling reactions, addressing popular queries about "palladium-catalyzed aryl thioether transformations." The steric effects of the 2-fluorophenyl group influence reaction selectivity, making it valuable for asymmetric synthesis—a key focus in chiral drug development. Recent patent analyses reveal growing interest in "1044049-28-6 structure-activity relationships" for kinase inhibitor design.
Storage and handling recommendations for 2-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one emphasize moisture-sensitive conditions (common search: "sulfanyl ketone stability"). Its solubility profile in polar aprotic solvents facilitates reactions under green chemistry principles, while analytical challenges like "GC-MS detection of fluorinated thioethers" remain active research areas. The compound's molecular weight (224.29 g/mol) and melting point range are frequently referenced in process chemistry discussions.
Future prospects for CAS 1044049-28-6 include exploration in bioconjugation chemistry (search trend: "fluorophenyl tags for biomolecules") and PET tracer development, leveraging its fluorine-19 NMR properties. The compound's structure-property relationships continue to inspire innovations in fragment-based drug discovery, making it a noteworthy candidate for high-throughput screening libraries.
1044049-28-6 (2-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one) 関連製品
- 1336390-07-8(2-(2R)-2-aminopropyl-6-bromophenol)
- 1448053-26-6(N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-2-phenylbutanamide)
- 2172096-70-5(2-4-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)thian-4-ylacetic acid)
- 2229084-94-8(1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-3-oxocyclobutane-1-carboxylic acid)
- 2166760-80-9(methyl 4-(aminomethyl)cyclohex-1-ene-1-carboxylate)
- 98331-10-3(N-Tert-butylfuran-2-carboxamide)
- 1804146-92-6(5-Bromo-2-(3-chloropropyl)benzoic acid)
- 2228684-04-4(2,2-difluoro-1-(1H-pyrrol-3-yl)cyclopropylmethanamine)
- 922001-27-2(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide)
- 635283-90-8(2-(methylsulfanyl)-1,3-thiazole-5-carboxylic acid)




